![molecular formula C9H11N3O4S2 B121741 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 141776-47-8](/img/structure/B121741.png)

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Overview

Description

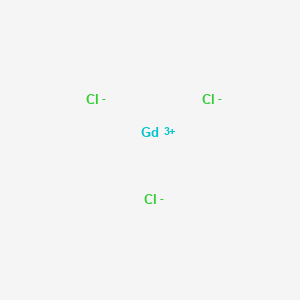

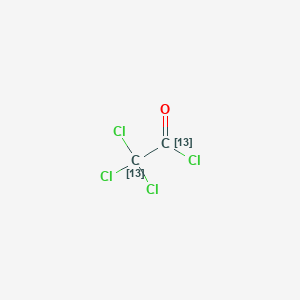

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₁N₃O₄S₂. It is known for its role as a degradation product of sulfosulfuron, a widely used wheat herbicide . The compound’s structure consists of an imidazo[1,2-a]pyridine core with ethylsulfonyl and sulfonamide functional groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide. The reaction is typically carried out using sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent in acetic acid as the solvent. The reaction mixture is heated to 70°C, and hydrogen peroxide is added slowly. After the addition is complete, the reaction is maintained at 70°C for 5 hours. The product is then isolated by cooling the reaction mixture, filtering, washing with water, and drying .

Chemical Reactions Analysis

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution

Scientific Research Applications

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s specific molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide can be compared with other sulfonamide-containing compounds, such as:

Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.

Sulfadiazine: Another antibiotic used to treat bacterial infections.

Sulfosulfuron: A herbicide from which this compound is derived. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name |

2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVXHAPMFSPZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573139 | |

| Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141776-47-8 | |

| Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

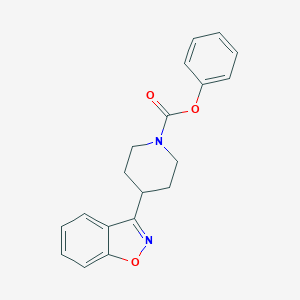

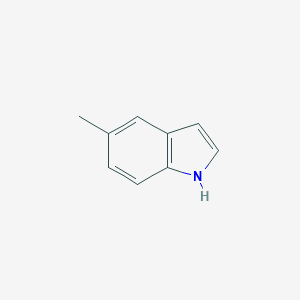

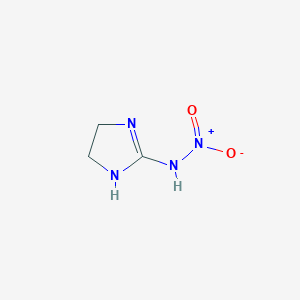

Feasible Synthetic Routes

Q1: How does 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide work as a herbicide?

A: While the provided research doesn't explicitly detail the mechanism of action for 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide itself, it does highlight the mode of action of herbicides containing this compound. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. [, ] This enzyme is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine. By disrupting this pathway, the herbicide effectively inhibits plant growth, ultimately leading to weed death.

Q2: How effective is 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide in controlling Egyptian broomrape in tomato crops?

A: Research indicates that herbicides containing 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide, specifically MON 37500, demonstrate high efficacy in controlling Egyptian broomrape (Orobanche aegyptiaca) in tomato crops. [] Greenhouse studies showed that applying MON 37500 at specific concentrations and timings, either as a post-emergence application or in combination with pre-planting incorporation, resulted in complete control of the parasitic weed. Interestingly, the study also found that the efficacy was significantly reduced when using charcoal-topped pots, suggesting the herbicide's activity is primarily through soil uptake. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.